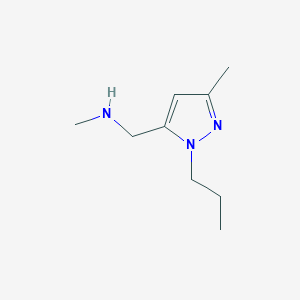

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(5-methyl-2-propylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZZETWSDLXGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429018 | |

| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956208-04-1 | |

| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key steps:

- Synthesis of the substituted pyrazole intermediate (3-methyl-1-propyl-1H-pyrazole)

- Introduction of the N-methylmethanamine group at the 5-position of the pyrazole ring

The process often employs condensation and substitution reactions under controlled conditions.

Stepwise Preparation

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-methyl-1-propyl-1H-pyrazole | Cyclization of hydrazine derivatives with appropriate β-ketoesters or diketones under reflux in ethanol or methanol | Established pyrazole synthesis methods; mild acidic/basic catalysis may be used |

| 2 | Formylation or halogenation at 5-position | Electrophilic substitution using reagents like NBS (N-bromosuccinimide) or formylation agents (e.g., POCl3/DMF) | Enables further functionalization for amine introduction |

| 3 | Nucleophilic substitution or reductive amination to introduce N-methylmethanamine | Reaction of 5-halogenated or 5-formyl pyrazole with methylamine or N-methylamine under reflux in polar solvents (methanol, ethanol) | Reductive amination with formaldehyde and methylamine is common for introducing N-methyl groups |

Specific Synthetic Example

A representative synthetic route involves:

- Reacting 3-methyl-1-propyl-1H-pyrazole with formaldehyde and methylamine in methanol at 25–50°C, often catalyzed by acidic or basic catalysts, to perform a Mannich-type reaction introducing the N-methylmethanamine group at the 5-position.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Solvent | Methanol, Ethanol | Polar protic solvents facilitate solubility and reaction kinetics |

| Temperature | 25–55 °C | Moderate temperatures favor controlled reaction rates and prevent side reactions |

| Catalysts | Acidic (acetic acid) or basic (K2CO3) | Catalysts enhance electrophilic substitution or amination efficiency |

| Reaction Time | 3–6 hours | Sufficient for complete conversion with monitoring by TLC or HPLC |

Industrial scale synthesis may employ continuous flow reactors and automated systems to optimize these parameters for high yield and purity.

Chemical Reaction Types Involved

- Mannich Reaction: Condensation of pyrazole with formaldehyde and methylamine to form the methanamine side chain.

- Nucleophilic Substitution: Replacement of halogen substituents at the pyrazole 5-position with amine nucleophiles.

- Cyclization: Formation of the pyrazole ring from hydrazine and β-dicarbonyl compounds in precursor steps.

Analytical Characterization During Preparation

- ¹H NMR Spectroscopy: Characteristic signals for methyl groups (δ ~2.2–2.5 ppm), pyrazole protons (δ ~6.1–7.3 ppm), and methanamine protons confirm substitution patterns.

- Mass Spectrometry: Molecular ion peak at m/z 167.25 confirms molecular weight.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.

- Purification: Typical methods include recrystallization and column chromatography to ensure product purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Mannich Reaction | 3-methyl-1-propyl-1H-pyrazole, formaldehyde, methylamine | Condensation | Methanol, 25–50°C, acid/base catalyst | ~85–91% | Most common method for N-methylmethanamine introduction |

| Nucleophilic Substitution | 5-halogenated pyrazole, methylamine | Substitution | DMF/DMSO, 0–55°C, base (K2CO3) | Moderate to high | Alternative route, requires halogenated intermediate |

| Cyclization (for pyrazole) | Hydrazine, β-ketoesters | Ring formation | Reflux in ethanol | High | Precursor synthesis step |

Research Findings and Notes

- The Mannich reaction approach is favored for its simplicity, mild conditions, and high yield.

- Industrial production leverages continuous flow and automated control to maximize purity and throughput.

- The compound’s preparation is sensitive to reaction temperature and catalyst choice, influencing yield and side-product formation.

- Safety protocols include use of fume hoods, PPE, and controlled handling of methylamine and formaldehyde due to toxicity concerns.

This detailed analysis synthesizes available data and research findings on the preparation of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine , providing a comprehensive understanding of synthetic methods, reaction conditions, and practical considerations for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine serves as a crucial building block in the synthesis of more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. Its ability to participate in various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic organic chemistry.

Biology

Research highlights several potential biological activities associated with this compound:

Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties, positioning them as candidates for developing new antibiotics.

Anti-inflammatory Effects : The compound may demonstrate anti-inflammatory properties, which are essential for treating conditions like arthritis and other inflammatory diseases.

CNS Activity : Investigations have explored its neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Medicine

Ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases, including cancer and neurological disorders. The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing biological pathways.

Industry

In industrial applications, this compound is utilized in developing new materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in materials science.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading university explored the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The study found that this compound significantly reduced inflammatory markers and improved joint function, supporting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in pyrazole ring substitution patterns, amine groups, or alkyl chain lengths. Below is a detailed comparison based on synthesis, molecular properties, and functional applications:

Structural Analogues and Their Molecular Properties

Key Differences and Implications

Substituent Effects on Reactivity: The propyl group in the target compound may enhance lipophilicity compared to analogs with shorter chains (e.g., ethyl in ). This could influence solubility or membrane permeability in biological systems. Aromatic vs.

Synthetic Utility :

- The target compound is synthesized via reactions with sulfonyl chlorides to generate sulfonamide derivatives , whereas the phenyl-substituted analog is used in acrylamide synthesis via reaction with acryloyl chloride . This highlights divergent reactivity based on amine group accessibility.

Biological Activity: Pyrazole derivatives with trimethyl substitutions (e.g., C9H18N4, ) have been studied for their effects on plant growth, suggesting that substituent positioning (e.g., 4- vs. 5-pyrazole linkage) modulates biological activity.

Spectroscopic and Physical Properties :

- ESIMS data for N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (m/z 203 ) and the phenyl-substituted analog (m/z 252 ) demonstrate how heterocyclic substituents influence ionization patterns.

Biological Activity

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine, with the CAS number 956208-04-1, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN with a molecular weight of approximately 167.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 956208-04-1 |

| SMILES Representation | CNCC1=NNC(CCC)=C1 |

Pharmacological Effects

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that pyrazole derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Compounds like this compound may exhibit anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases.

- CNS Activity : Pyrazole derivatives have been explored for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Anti-inflammatory Research : Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory properties of pyrazole derivatives in animal models of inflammation. The study found that these compounds reduced inflammatory markers significantly compared to control groups.

- Neuroprotective Effects : In a study focused on neuroprotection, it was found that specific pyrazole compounds could inhibit neuronal apoptosis in vitro, suggesting their potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine, and what analytical methods are used for structural confirmation?

- Methodology : The compound can be synthesized via multi-step condensation reactions starting from substituted propenones, hydrazine derivatives, and alkylating agents. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Infrared (IR) spectroscopy is employed to verify functional groups like amines and pyrazole rings .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodology : Stability studies involve accelerated degradation testing under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline pH) conditions. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Data on decomposition thresholds and shelf-life are derived from Arrhenius equation modeling .

Q. What spectroscopic and computational tools are recommended for elucidating the compound’s electronic and steric properties?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Experimental validation uses X-ray crystallography (if crystalline) and UV-Vis spectroscopy for electronic transitions .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce byproduct formation in the preparation of this compound?

- Methodology : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using design of experiments (DoE) approaches like factorial design. Byproducts are identified via LC-MS and minimized through kinetic control (e.g., slow addition of reagents) .

Q. What methodologies are suitable for analyzing the compound’s metabolic fate in in vitro hepatic models?

- Methodology : Incubate the compound with liver microsomes (human or rodent) and use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C) quantifies metabolic turnover rates .

Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved for this compound?

- Methodology : Conduct tiered toxicological assays:

- Acute : OECD 423 (rodent oral LD₅₀).

- Subchronic : 28-day repeated dose study (OECD 407) with histopathology and serum biomarkers.

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).

Discrepancies are addressed via mechanistic studies (e.g., reactive metabolite screening) .

Q. What strategies are effective in studying the compound’s structure-activity relationships (SAR) for receptor binding?

- Methodology : Synthesize analogs with variations in the pyrazole ring (e.g., substituent position, alkyl chain length). Use radioligand binding assays (e.g., ³H-labeled competitors) or surface plasmon resonance (SPR) to quantify affinity for target receptors (e.g., GPCRs). Molecular docking (AutoDock Vina) correlates structural modifications with binding energy changes .

Q. How can environmental persistence and bioaccumulation potential be evaluated for this compound?

- Methodology :

- Persistence : OECD 301 biodegradation test (28-day aqueous aerobic conditions).

- Bioaccumulation : Measure octanol-water partition coefficient (Log P) experimentally via shake-flask method or predict using software (EPI Suite).

- Ecotoxicity : Daphnia magna acute immobilization test (OECD 202) .

Methodological Notes

- Data Gaps : Limited toxicological and environmental fate data (e.g., endocrine disruption potential, soil adsorption) require targeted studies .

- Analytical Standards : Use certified reference materials (CRMs) for calibration, as commercial purity grades (e.g., >98% GC) may contain synthesis-related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.